2-Fluoro-4-methoxybenzaldehyde
Overview
Description
2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8H7FO2. It is known for its use in various chemical syntheses and is characterized by the presence of both a fluorine atom and a methoxy group attached to a benzaldehyde core .
Scientific Research Applications
2-Fluoro-4-methoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde
Mode of Action
Aldehydes are typically electrophilic and can react with nucleophilic sites in biological molecules . This interaction could lead to changes in the structure and function of these molecules.
Biochemical Pathways
It has been used in the preparation of various compounds, including fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, and others . These compounds could potentially affect various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s reactivity. Additionally, the presence of other molecules could influence its interactions with its targets .
Biochemical Analysis
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. The process involves the reaction of 4-bromo-3-fluoroanisole with a suitable reagent to introduce the aldehyde group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of silver oxide (Ag2O) and sodium hydroxide (NaOH) in water. The reaction mixture is typically heated to around 55°C, and the product is isolated by filtration and washing with hot water .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4-methoxybenzoic acid.
Reduction: 2-Fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzaldehyde
- 2-Fluoro-4-methylbenzaldehyde
- 2-Fluoro-4-chlorobenzaldehyde
Uniqueness
2-Fluoro-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various fluorinated aromatic compounds .
Properties
IUPAC Name |
2-fluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQNFJBBWXFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370546 | |
Record name | 2-Fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-64-6 | |
Record name | 2-Fluoro-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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